molecular formula C11H10O3 B8788944 Methyl 2-methylbenzofuran-7-carboxylate CAS No. 92810-80-5

Methyl 2-methylbenzofuran-7-carboxylate

Cat. No. B8788944
Key on ui cas rn: 92810-80-5
M. Wt: 190.19 g/mol
InChI Key: ZHCCFARDUKDLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04829067

Procedure details

A mixture of 2.02 g of methyl 2-hydroxy-3-(2-nitro-1-propenyl)benzoate, 4.75 g of iron powder and 40 ml of acetic acid is heated at 70° C. for 25 minutes. Toluene is added to the reaction mixture, and the mixture is filtered and washed with chloroform. The washings and the filtrate are combined and the mixture is evaporated under reduced pressure to remove solvent. 50 ml of toluene, 2.43 g of p-toluenesulfonic acid monohydrate and 1 ml of water are added to the residue. The mixture is refluxed for 50 minutes and further refluxed 20 minutes while removing water azeotropically. Ethyl acetate is added to the reaction mixture. The mixture is washed successively with water and an aqueous saturated sodium bicarbonate solution, dried and evaporated to remove solvent. The residue is purified by silica gel column chromatography to give 1.24 g of methyl 2-methylbenzofuran-7-carboxylate as colorless oil.
Name
methyl 2-hydroxy-3-(2-nitro-1-propenyl)benzoate
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
4.75 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]([CH:12]=[C:13]([N+]([O-])=O)[CH3:14])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C(O)(=O)C>[Fe].C1(C)C=CC=CC=1>[CH3:14][C:13]1[O:1][C:2]2[C:3]([C:4]([O:6][CH3:7])=[O:5])=[CH:8][CH:9]=[CH:10][C:11]=2[CH:12]=1

Inputs

Step One
Name
methyl 2-hydroxy-3-(2-nitro-1-propenyl)benzoate
Quantity
2.02 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC=C1C=C(C)[N+](=O)[O-]
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
4.75 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
washed with chloroform
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove solvent
ADDITION
Type
ADDITION
Details
50 ml of toluene, 2.43 g of p-toluenesulfonic acid monohydrate and 1 ml of water are added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 50 minutes
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
further refluxed 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
while removing water azeotropically
ADDITION
Type
ADDITION
Details
Ethyl acetate is added to the reaction mixture
WASH
Type
WASH
Details
The mixture is washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous saturated sodium bicarbonate solution, dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC=1OC2=C(C1)C=CC=C2C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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